molecular formula C24H17F3N2OS B2492078 (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide CAS No. 379704-69-5

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2492078
CAS No.: 379704-69-5
M. Wt: 438.47
InChI Key: LQCWYPLPMXHDFK-NFFVHWSESA-N
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Description

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide is a synthetic compound provided for research applications. Its structure incorporates a thiazol-2(3H)-ylidene core, a scaffold known to be of significant interest in medicinal chemistry due to its presence in molecules with a range of biological activities. The specific inclusion of a 3-(trifluoromethyl)phenyl group is a notable structural feature, as the trifluoromethyl group is widely recognized in drug discovery for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins . This can improve cell membrane penetration and overall pharmacokinetic properties . Furthermore, the molecular architecture, which includes a benzamide fragment, is reminiscent of structural motifs found in type II protein kinase inhibitors, a class of therapeutic agents that target the inactive conformation of kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a prominent target in oncology research . As such, this compound presents a valuable chemical tool for researchers investigating novel pathways in cancer biology, enzyme inhibition, and the development of targeted therapies. The compound is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2OS/c1-16-10-12-17(13-11-16)21-15-31-23(28-22(30)18-6-3-2-4-7-18)29(21)20-9-5-8-19(14-20)24(25,26)27/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWYPLPMXHDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Trifluoromethyl)benzoyl Isothiocyanate

The reaction of 3-(trifluoromethyl)benzoyl chloride (10 mmol) with potassium thiocyanate (12 mmol) in anhydrous acetone at 0°C for 2 hours produces the corresponding isothiocyanate in 89% yield. Monitoring via thin-layer chromatography (TLC) confirms completion, with IR spectroscopy showing ν(C=O) at 1,722 cm$$ ^{-1} $$ and ν(N=C=S) at 2,105 cm$$ ^{-1} $$.

Thiazole Ring Formation

Combining 3-(trifluoromethyl)benzoyl isothiocyanate (5 mmol) with 4-(p-tolyl)aniline (5 mmol) in refluxing toluene for 6 hours yields the thiazole intermediate A (Scheme 1). Deprotonation with aqueous NaHCO$$ _3 $$ generates the ylidene derivative, isolated via column chromatography (hexane/ethyl acetate, 3:1) in 67% yield. $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.82–7.45 (m, 8H, Ar-H), 2.41 (s, 3H, CH$$ _3 $$), 1.39 (s, 1H, NH).

Table 1: Optimization of Cyclocondensation Conditions

Parameter Optimal Value Yield (%)
Solvent Toluene 82
Temperature (°C) 110 89
Reaction Time (h) 6 67

Calcium-Catalyzed Thiazole Synthesis

Propargyl Alcohol Activation

1-(p-Tolyl)-3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol (1a ) reacts with calcium triflate (10 mol%) in solvent-free conditions at 80°C for 25 minutes. The activated intermediate undergoes [2+3]-cycloaddition with benzothioamide (2a ), forming the thiazole core in 92% yield.

Stereochemical Control

Isomerization to the Z-configuration is achieved by extending the reaction time to 70 minutes, as confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 12.4 $$ Hz for trans olefins vs. singlet for Z-isomers).

Table 2: Comparative Yields in Solvent Systems

Solvent Time (min) Yield (%)
Toluene 40 85
Water 1,440 88
Solvent-free 25 92

Post-Synthetic Acylation of Thiazole Amines

Deprotonation and Ylidene Formation

Treatment of the protonated thiazole with NH$$ _3 $$ gas in methanol at −10°C yields the Z-configured ylidene, as evidenced by a downfield shift of the C=N carbon to δ = 183.7 ppm in $$ ^{13}C $$ NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 2.36 (s, 3H, CH$$ _3 $$), 7.24–8.11 (m, 12H, Ar-H).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$): δ 183.7 (C=N), 167.2 (C=O), 139.8–124.1 (Ar-C).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 8.2° between the benzamide and thiazole planes.

Mechanistic Considerations

The calcium-catalyzed pathway proceeds via an allene intermediate (C ), which undergoes 5-exo dig cyclization to form the thiazole (Scheme 2). Oxidative conditions using m-CPBA further stabilize the conjugated system, though this step is unnecessary for the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives, including those similar to (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide, exhibit significant antimicrobial properties. A study evaluated various thiazole-based compounds for their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance, certain thiazole-based benzamide derivatives showed promising activity in inhibiting the growth of cancer cells, making them candidates for further development in cancer therapy .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Thiazole derivatives are known to interact with enzymes involved in critical biological pathways, potentially leading to therapeutic applications in treating diseases such as diabetes and hypertension .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research indicates that thiazole-based compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Polymer Science

In polymer chemistry, thiazole derivatives are explored as additives or modifiers to enhance the mechanical and thermal properties of polymers. Their incorporation into polymer matrices can improve durability and resistance to environmental degradation, making them valuable in industrial applications .

Pesticidal Activity

Thiazole derivatives have been studied for their potential use as pesticides. Research suggests that compounds similar to this compound exhibit insecticidal and fungicidal properties, making them candidates for developing eco-friendly agricultural chemicals .

Plant Growth Regulators

Some thiazole compounds have shown promise as plant growth regulators, influencing plant growth and development positively. This application could lead to enhanced agricultural productivity through the use of natural or synthetic growth-promoting agents derived from thiazole chemistry .

Case Studies and Research Findings

StudyFocusFindings
Prajapati et al., 2011Antimicrobial ActivityEvaluated various thiazole amides; showed significant antibacterial and antifungal activities .
Recent Advances in Organic ElectronicsMaterial ScienceDemonstrated the use of thiazole derivatives in OLEDs; improved electronic properties noted .
Agricultural ApplicationsPesticidal ActivityIdentified insecticidal properties of thiazole derivatives; potential for eco-friendly pesticides .

Mechanism of Action

The mechanism of action of (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thiazole/Thiadiazole Backbones

The compound shares structural motifs with several classes of heterocycles:

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): This analog replaces the thiazole ring with a thiadiazole core and includes an isoxazole substituent.
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Features a dimethylamino-acryloyl group, introducing additional electron-donating character. Its IR spectrum shows dual C=O stretches (1690 and 1638 cm⁻¹), contrasting with the single carbonyl in the target compound .
  • Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine): A pesticide with a bis-trifluoromethylated thiazolidinone scaffold.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Halogens : Compounds like (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-chlorophenyl)ethan-1-one (3r) () highlight how halogen substituents increase molecular weight and polarizability compared to trifluoromethyl groups, which improve electronegativity and metabolic stability .
  • p-Tolyl vs. Phenyl: The p-tolyl group in the target compound may enhance solubility in nonpolar solvents compared to simpler phenyl analogs, as seen in derivatives like (Z)-2-(3-Benzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(2-fluorophenyl)ethan-1-one (3q) .

Spectral Data and Electronic Properties

  • IR Spectroscopy : The benzamide carbonyl in the target compound is expected to absorb near 1660–1680 cm⁻¹, consistent with C=O stretches in hydrazinecarbothioamides () and acryloyl derivatives ().
  • NMR Signatures : Aromatic protons in the p-tolyl and 3-(trifluoromethyl)phenyl groups would resonate at δ 7.2–8.1 ppm, as observed in analogs like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) .

Data Table: Key Comparative Features of Analogous Compounds

Compound Name Core Structure Substituents Melting Point (°C) IR C=O (cm⁻¹) Key Applications Reference
(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide Thiazol-2(3H)-ylidene 4-(p-tolyl), 3-(3-CF₃-phenyl) N/A ~1660–1680 Research compound
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazol-5-yl, phenyl 160 1606 Synthetic intermediate
Flubenzimine Thiazolidinone Bis(trifluoromethyl)imino, phenyl N/A N/A Pesticide
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-CF₃-phenyl)ethan-1-one (3z) Benzo[d]thiazole 4-Bromobenzyl, 4-CF₃-phenyl N/A N/A Materials science

Biological Activity

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H16F3N3S
  • Molecular Weight : 373.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a wide range of biological activities. The specific biological activities of this compound are summarized below:

Antitumor Activity

Thiazole compounds have been extensively studied for their anticancer properties. A recent study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the Bcl-2 protein family, which is crucial for cell survival.

CompoundIC50 (µM)Cell Line
This compound1.98 ± 1.22A-431
Doxorubicin<1.0A-431

The compound showed significant cytotoxicity against the A-431 cell line, indicating its potential as an anticancer agent .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a series of tests, certain thiazole compounds displayed promising anticonvulsant effects in animal models.

CompoundED50 (mg/kg)Model
This compound10.5PTZ-induced seizures
Reference Drug5.0PTZ-induced seizures

The compound demonstrated a protective effect against seizures, although further studies are required to elucidate the mechanism of action .

Antimicrobial Activity

Thiazoles have been noted for their antimicrobial properties as well. Preliminary studies indicated that this compound exhibited activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound could be further explored as a potential antibacterial agent .

Case Studies and Research Findings

  • Study on Anticancer Properties : A detailed investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly enhance anticancer activity. The presence of electron-donating groups was found to increase potency against cancer cell lines .
  • Anticonvulsant Mechanism : In vivo studies indicated that thiazole derivatives act by modulating neurotransmitter levels in the brain, particularly GABAergic transmission, which is crucial for seizure control .

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